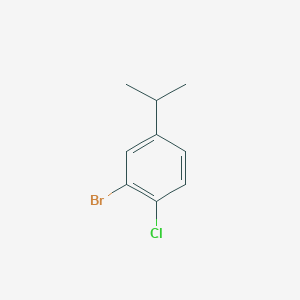

3-Bromo-4-chloroisopropylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-chloro-4-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrCl/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVFYXVTWMTRCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Bromo-4-chloroisopropylbenzene CAS number 90350-25-7

An In-Depth Technical Guide to 3-Bromo-4-chloroisopropylbenzene (CAS: 90350-25-7): Synthesis, Reactivity, and Applications

Introduction

This compound, registered under CAS number 90350-25-7, is a halogenated aromatic hydrocarbon of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science.[1] Its structural complexity, featuring a benzene ring substituted with three distinct functional groups—bromo, chloro, and isopropyl—provides a unique platform for chemical modification. The IUPAC name for this compound is 2-bromo-1-chloro-4-propan-2-ylbenzene.[1][2] This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its physicochemical properties, logical synthesis routes, characteristic reactivity, and key applications as a versatile chemical intermediate.

Physicochemical Properties and Identification

A precise understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory or industrial setting. The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 90350-25-7 | [1][2] |

| IUPAC Name | 2-bromo-1-chloro-4-propan-2-ylbenzene | [1][2] |

| Synonyms | This compound, 2-Bromo-1-chloro-4-isopropylbenzene | [1][2] |

| Molecular Formula | C₉H₁₀BrCl | [1][2] |

| Molecular Weight | 233.53 g/mol | [1][2] |

| XLogP3 | 4.4 | [2] |

| InChI Key | NSVFYXVTWMTRCY-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)C1=CC(=C(C=C1)Cl)Br | [1] |

Spectral Characterization Insights

While specific spectral data is not widely published, the structure of this compound allows for the confident prediction of its key spectral features, which are crucial for reaction monitoring and product verification.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic septet (1H) and a doublet (6H) for the isopropyl group. The aromatic region would display three distinct signals, likely two doublets and a doublet of doublets, reflecting the trisubstituted pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum should reveal nine unique carbon signals: two for the isopropyl group and seven for the aromatic ring, including the three ipso-carbons attached to the substituents.

-

Mass Spectrometry: The mass spectrum would exhibit a distinctive isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br/⁸¹Br ≈ 1:1 ratio) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1 ratio), resulting in characteristic [M]⁺, [M+2]⁺, and [M+4]⁺ peaks.

Synthesis and Mechanistic Insights

The most logical and efficient synthesis of this compound is achieved through the electrophilic aromatic substitution of a readily available precursor, 4-chloroisopropylbenzene (4-chlorocumene).[1]

Causality of the Synthetic Route

The choice of this pathway is dictated by the directing effects of the substituents on the starting material. Both the isopropyl group and the chlorine atom are ortho-, para-directing activators (isopropyl) and deactivators (chlorine), respectively.

-

Starting Material: In 4-chloroisopropylbenzene, the para position relative to the isopropyl group is occupied by chlorine.

-

Directing Effects: The incoming electrophile (Br⁺) is therefore directed to the positions ortho to the isopropyl group (positions 3 and 5) and ortho to the chlorine atom (positions 3 and 5).

-

Steric Hindrance: Position 3 is sterically hindered by the bulky isopropyl group.

-

Regioselectivity: Consequently, the bromination preferentially occurs at the less sterically hindered position that is ortho to the chlorine and meta to the isopropyl group, which is position 2. This regiochemical outcome yields the desired product, 2-bromo-1-chloro-4-isopropylbenzene.

Caption: Workflow for the synthesis of this compound.

Self-Validating Experimental Protocol

This protocol describes a laboratory-scale synthesis and incorporates in-process checks for validation.

Objective: To synthesize this compound via electrophilic bromination.

Materials:

-

4-Chloroisopropylbenzene (1.0 eq)

-

Bromine (1.05 eq)

-

Anhydrous Iron(III) bromide (FeBr₃) (0.05 eq)

-

Dichloromethane (DCM) (anhydrous)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add 4-chloroisopropylbenzene and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Catalyst Addition: Add anhydrous FeBr₃ to the stirred solution.

-

Bromination: Add bromine, dissolved in a small amount of DCM, dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C.

-

Reaction Monitoring (Validation Step 1): After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour, eluting with 9:1 Hexanes:Ethyl Acetate. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates reaction progression.

-

Quenching: Once the reaction is complete (typically 2-4 hours), slowly pour the reaction mixture into an ice-cold saturated solution of Na₂S₂O₃ to quench excess bromine. Stir until the red-brown color disappears.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification (Validation Step 2): Purify the crude oil by flash column chromatography on silica gel, using a gradient of hexanes to 98:2 hexanes:ethyl acetate.

-

Characterization (Validation Step 3): Combine the pure fractions and remove the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

Chemical Reactivity and Synthetic Utility

The primary value of this compound in drug discovery and fine chemical synthesis lies in its capacity for selective functionalization. The differing reactivity of the carbon-bromine and carbon-chlorine bonds is the cornerstone of its utility.

-

Cross-Coupling Reactions: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira reactions. This differential reactivity allows for the selective introduction of aryl, alkyl, or alkynyl groups at the 2-position, while leaving the chlorine atom at the 1-position intact for potential subsequent transformations. This two-step functionalization is a powerful strategy for building molecular complexity.[3]

-

Nucleophilic Aromatic Substitution (SNAᵣ): While generally difficult on non-activated rings, the chlorine atom could potentially undergo SNAᵣ under forcing conditions or if further activating groups are introduced onto the ring.

-

Grignard/Organolithium Formation: The C-Br bond can be selectively converted into a Grignard reagent or an organolithium species, which can then be reacted with a wide range of electrophiles.

Caption: Key reactivity pathways for selective functionalization.

Applications in Research and Development

This compound is not typically an end-product but rather a crucial building block.

-

Pharmaceuticals: Halogenated intermediates are vital in drug discovery for constructing novel active pharmaceutical ingredients (APIs).[4][5] This compound provides a scaffold that can be elaborated through reactions like cross-coupling to explore structure-activity relationships (SAR) and develop new therapeutic agents.[5]

-

Agrochemicals: The compound serves as an intermediate in the synthesis of pesticides and other agrochemicals.[1][6] A Chinese patent highlights a synthesis method for this compound, noting its utility and good pesticide effect.[6]

-

Material Science: The introduction of halogenated aromatic moieties can impart specific properties like flame retardancy or altered electronic characteristics to polymers and other advanced materials.[1][3]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following information is synthesized from safety data sheets of the compound and structurally related chemicals.

| Hazard Information | GHS Classification |

| Signal Word | Warning |

| Pictograms | GHS07 (Exclamation Mark) |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

(Data sourced from AKSci)[7]

5.1. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.

-

Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.

5.2. Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Keep away from heat and ignition sources.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10]

5.3. First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9][11]

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[9][10]

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Conclusion

This compound (CAS 90350-25-7) is a highly valuable and versatile intermediate in modern organic chemistry. Its well-defined regiochemistry, governed by predictable electronic and steric effects during synthesis, makes it an accessible building block. The differential reactivity of its two halogen substituents provides a powerful tool for the selective and stepwise construction of complex molecules, a feature of paramount importance in the design of new pharmaceuticals, agrochemicals, and functional materials. Adherence to strict safety protocols is necessary to mitigate the associated handling risks, ensuring its potential can be safely and effectively realized in research and development.

References

- 1. Buy this compound | 90350-25-7 [smolecule.com]

- 2. 2-Bromo-1-chloro-4-isopropylbenzene | C9H10BrCl | CID 50997864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 3-Bromo-4-chloroethylbenzene | 289039-24-3 [smolecule.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN111138242A - Synthesis method of 2-bromo-4-chloro-1-isopropylbenzene - Google Patents [patents.google.com]

- 7. 90350-25-7 this compound AKSci Z1055 [aksci.com]

- 8. capotchem.com [capotchem.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 3-Bromo-4-chloroisopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a detailed overview of 3-Bromo-4-chloroisopropylbenzene, a halogenated aromatic compound with significant potential as a chemical intermediate in various fields, including pharmaceutical and agrochemical synthesis. This document consolidates essential data, including its molecular and physical properties, structural information, and nomenclature. The guide is intended to serve as a foundational resource for professionals engaged in organic synthesis and drug development, offering insights into its chemical identity and characteristics.

Chemical Identity and Molecular Structure

This compound, systematically named 2-bromo-1-chloro-4-propan-2-ylbenzene, is an organohalogen compound.[1][2] Its structure features a benzene ring substituted with a bromine atom, a chlorine atom, and an isopropyl group. The relative positions of these substituents are critical to its chemical reactivity and potential applications in targeted synthesis.

The molecular formula of this compound is C9H10BrCl.[1][2] The presence of both bromine and chlorine atoms on the aromatic ring, along with the alkyl isopropyl group, imparts a unique combination of steric and electronic properties that can be exploited in synthetic chemistry.

Molecular Weight

The molecular weight of this compound is 233.53 g/mol .[1][2][3] This value is crucial for stoichiometric calculations in chemical reactions and for various analytical techniques, including mass spectrometry.

Structural Representation

The structural arrangement of atoms in this compound is a key determinant of its chemical behavior.

Caption: 2D structure of this compound.

Physicochemical Properties and Identifiers

A comprehensive understanding of the physicochemical properties and standard identifiers is essential for the safe handling, storage, and application of this compound in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C9H10BrCl | [1][2] |

| Molecular Weight | 233.53 g/mol | [1][2][3] |

| IUPAC Name | 2-bromo-1-chloro-4-propan-2-ylbenzene | [1][2] |

| CAS Number | 90350-25-7 | [1][2] |

| Synonyms | 2-Bromo-1-chloro-4-isopropylbenzene, 3-Bromo-4-chloro isopropyl benzene | [1][2] |

| SMILES | CC(C)C1=CC(=C(C=C1)Cl)Br | [1] |

| InChI Key | NSVFYXVTWMTRCY-UHFFFAOYSA-N | [1][2] |

Synthesis and Reactivity Insights

While detailed experimental protocols are beyond the scope of this guide, it is pertinent to discuss the general synthetic strategies and expected reactivity of this compound.

Potential Synthetic Routes

The synthesis of this compound can likely be achieved through electrophilic aromatic substitution reactions.[1] A plausible approach would involve the bromination of 4-chloroisopropylbenzene in the presence of a Lewis acid catalyst. The directing effects of the chlorine and isopropyl groups on the aromatic ring will influence the regioselectivity of the bromination reaction.

Another potential route could involve halogen exchange reactions, although this is often less direct for aromatic systems.[1]

Caption: Plausible synthetic workflow for this compound.

Applications in Research and Development

As a halogenated aromatic compound, this compound serves as a valuable building block in organic synthesis. The presence of two distinct halogen atoms (bromine and chlorine) at specific positions allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This makes it an attractive intermediate for the synthesis of more complex molecules with potential applications in:

-

Pharmaceuticals: As a scaffold or intermediate for the synthesis of active pharmaceutical ingredients (APIs).

-

Agrochemicals: In the development of new pesticides and herbicides.

-

Material Science: For the creation of novel polymers and functional materials.[1]

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is imperative to consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a key chemical intermediate with well-defined molecular and physical properties. Its unique structure, featuring a combination of bromine, chlorine, and an isopropyl group on a benzene ring, offers significant synthetic versatility. This guide provides foundational knowledge for researchers and professionals, enabling them to effectively utilize this compound in their research and development endeavors.

References

Foreword: The Strategic Utility of Halogenated Aromatic Intermediates

An In-depth Technical Guide to 3-Bromo-4-chloroisopropylbenzene

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic functionalization of aromatic scaffolds is paramount. Halogenated benzenes serve as exceptionally versatile platforms for constructing molecular complexity. The compound this compound (IUPAC Name: 2-Bromo-1-chloro-4-propan-2-ylbenzene) exemplifies this utility. Its specific arrangement of a reactive bromine, a more stable chlorine, and an isopropyl group provides a blueprint for sequential, site-selective modifications. This guide offers a detailed examination of its core properties, reactivity, and synthetic applications, providing the foundational knowledge necessary for its effective use in research and development.

Part 1: Core Physicochemical Characteristics

A comprehensive understanding of a compound's physical properties is the bedrock of its practical application, influencing everything from reaction setup and solvent selection to purification and storage.

The molecular structure consists of a benzene ring substituted at position 1 with a chlorine atom, position 2 with a bromine atom, and position 4 with an isopropyl group.[1][2] This 1,2,4-trisubstituted pattern dictates its electronic and steric properties.[1]

Table 1: Key Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 90350-25-7 | [1][2] |

| Molecular Formula | C₉H₁₀BrCl | [1][2] |

| Molecular Weight | 233.53 g/mol | [1][2] |

| IUPAC Name | 2-Bromo-1-chloro-4-propan-2-ylbenzene | [1][2] |

| Synonyms | 2-Bromo-1-chloro-4-isopropylbenzene, 3-Bromo-4-chloro isopropyl benzene | [1][2] |

| Solubility | Likely insoluble in water and soluble in common organic solvents. | [1] |

| SMILES | CC(C)C1=CC(=C(C=C1)Cl)Br | [1] |

Part 2: Reactivity Profile and Synthetic Logic

The synthetic value of this compound is derived from the differential reactivity of its functional groups. The interplay between the halogen atoms and the alkyl group allows for a high degree of control in multistep syntheses.

Figure 1: A logical diagram illustrating the hierarchy of reactive sites on the this compound molecule.

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is significantly more susceptible to oxidative addition by transition metal catalysts (e.g., palladium) than the more robust carbon-chlorine bond. This reactivity difference is the cornerstone of its utility. It allows for selective functionalization at the bromine position via reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, while leaving the chlorine atom intact for subsequent transformations. This stepwise approach is fundamental in building complex molecules, a common strategy in drug discovery.[3]

Electrophilic Aromatic Substitution (EAS)

Further substitution on the aromatic ring is also possible. The directing effects of the existing substituents must be considered:

-

Isopropyl Group: An activating, ortho-, para- director.

-

Halogens (Br and Cl): Deactivating, but ortho-, para- directors.

The combined effect is a complex directive influence. The position ortho to the isopropyl group (C5) is the most likely site for electrophilic attack, being activated by the alkyl group and not sterically hindered by the adjacent bromine. However, the overall deactivation by the two halogens means that forceful conditions may be required for reactions like nitration or further halogenation.[4]

Part 3: Experimental Protocols: A Representative Synthesis

The synthesis of this compound is typically achieved through the electrophilic bromination of a suitable precursor. The following protocol is a representative workflow based on established principles of electrophilic aromatic substitution.[1][4][5]

Objective: To synthesize this compound via bromination of 4-chloroisopropylbenzene.

Causality: The isopropyl group on the starting material is an activating, ortho-, para- director. Since the para position is blocked by chlorine, it will direct the incoming bromine electrophile to the ortho position (C3), yielding the desired product. A Lewis acid catalyst is required to polarize the bromine molecule, creating a potent electrophile (Br⁺).

Figure 2: A step-by-step experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: Charge a round-bottom flask, equipped with a magnetic stirrer and a dropping funnel, with 4-chloroisopropylbenzene and a suitable inert solvent (e.g., dichloromethane). Cool the flask in an ice-water bath to 0-5 °C.

-

Catalyst Addition: Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃), to the stirred solution.

-

Bromination: Slowly add a stoichiometric equivalent of elemental bromine (Br₂), dissolved in a small amount of the reaction solvent, via the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the consumption of the starting material using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup (Quenching): Once the reaction is complete, slowly pour the mixture into an ice-cold aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃), to quench any unreacted bromine.

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via vacuum distillation or flash column chromatography to yield pure this compound.

Part 4: Applications in Drug Discovery and Development

As a synthetic intermediate, this compound is not typically an active pharmaceutical ingredient (API) itself.[1] Its value lies in its role as a versatile building block. The presence of halogen atoms is a common feature in many approved drugs, often enhancing properties like metabolic stability or binding affinity.[6] This compound can be used to construct novel APIs for various therapeutic areas.[7] For instance, the isopropylphenyl moiety is a structural feature in some classes of compounds, and the bromo and chloro substituents provide handles for diversification and library synthesis, accelerating the hit-to-lead process in drug discovery.

References

- 1. Buy this compound | 90350-25-7 [smolecule.com]

- 2. 2-Bromo-1-chloro-4-isopropylbenzene | C9H10BrCl | CID 50997864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 3-Bromo-4-chloroethylbenzene | 289039-24-3 [smolecule.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CN111138242A - Synthesis method of 2-bromo-4-chloro-1-isopropylbenzene - Google Patents [patents.google.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Structural and Conformational Analysis of 3-Bromo-4-chloroisopropylbenzene

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural and conformational analysis of 3-Bromo-4-chloroisopropylbenzene, a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. In the absence of extensive empirical data for this specific molecule, this document serves as a predictive and methodological guide. It outlines the theoretical underpinnings of its structural characteristics, drawing from established principles of physical organic chemistry, and details the experimental and computational workflows necessary for its complete characterization. The guide emphasizes the interplay of steric and electronic effects imparted by the bromo, chloro, and isopropyl substituents, and provides detailed protocols for spectroscopic and crystallographic analysis, as well as computational modeling. This document is intended to be a self-validating system, explaining the rationale behind each analytical choice to ensure scientific integrity and reproducibility.

Introduction: Unveiling the Molecular Architecture

This compound, with the IUPAC name 2-bromo-1-chloro-4-propan-2-ylbenzene, is a halogenated aromatic hydrocarbon.[1] Its molecular structure, characterized by a 1,2,4-trisubstituted benzene ring, presents an interesting case study in the interplay of electronic and steric effects that govern its three-dimensional conformation and reactivity. A thorough understanding of its structural nuances is paramount for its potential application as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2]

This guide will navigate the multifaceted approach required for a complete structural elucidation, beginning with a theoretical prediction of its spectroscopic and conformational properties, followed by a detailed exposition of the analytical techniques essential for empirical verification.

Molecular and Physicochemical Properties:

| Property | Value | Source |

| IUPAC Name | 2-bromo-1-chloro-4-propan-2-ylbenzene | [1] |

| Synonyms | This compound, 2-Bromo-1-chloro-4-isopropylbenzene | [1] |

| CAS Number | 90350-25-7 | [1] |

| Molecular Formula | C₉H₁₀BrCl | [1] |

| Molecular Weight | 233.53 g/mol | [1] |

| Predicted XLogP3 | 4.4 | [1] |

Theoretical Structural Analysis: A Predictive Approach

Prior to any experimental investigation, a robust theoretical analysis can provide a foundational understanding of the molecule's expected properties. This involves predicting its spectroscopic signatures and conformational preferences based on the known effects of its constituent functional groups.

Spectroscopic Predictions

2.1.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound can be predicted by considering the electronic effects (inductive and resonance) of the bromo, chloro, and isopropyl substituents.[1][3][4][5][6]

-

¹H NMR Spectrum Prediction: The aromatic region is expected to show a complex splitting pattern due to the three non-equivalent aromatic protons. The isopropyl group will exhibit a characteristic septet for the methine proton and a doublet for the two equivalent methyl groups. The chemical shifts will be influenced by the electron-withdrawing inductive effects of the halogens and the electron-donating effect of the isopropyl group.[3][7]

-

¹³C NMR Spectrum Prediction: The spectrum will display nine distinct signals corresponding to the nine carbon atoms. The chemical shifts of the aromatic carbons will be significantly affected by the halogen substituents, with the carbons directly bonded to bromine and chlorine showing characteristic shifts.[8][9][10][11] Machine learning-based predictors can provide accurate estimations of these chemical shifts.[9][10][12]

2.1.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

-

Aromatic C-H stretching: Expected in the region of 3100-3000 cm⁻¹.

-

Aliphatic C-H stretching: From the isopropyl group, expected in the 2975-2850 cm⁻¹ region.

-

Aromatic C=C stretching: Overtone and combination bands will appear in the 2000-1600 cm⁻¹ region, and fundamental vibrations around 1600 cm⁻¹ and 1475 cm⁻¹.

-

C-H bending: Out-of-plane bending vibrations for the substituted benzene ring are expected in the 900-680 cm⁻¹ range, which can be diagnostic of the substitution pattern.[5]

-

C-Cl and C-Br stretching: These will appear in the fingerprint region, typically below 800 cm⁻¹.

Conformational Analysis: The Role of the Isopropyl Group

The primary conformational flexibility in this compound arises from the rotation of the isopropyl group around the C(aryl)-C(isopropyl) bond. The bulky nature of the isopropyl group and its interaction with the adjacent bromine atom will create a rotational barrier.[13][14]

dot

Caption: Energy profile for isopropyl group rotation.

The most stable conformation is predicted to be one where the methine proton of the isopropyl group is oriented away from the bulky bromine atom to minimize steric hindrance. Computational methods, such as Density Functional Theory (DFT), are essential for accurately calculating the rotational energy profile and identifying the lowest energy conformers.[15]

Experimental Verification: A Step-by-Step Approach

The theoretical predictions must be validated through rigorous experimental analysis. This section outlines the key experimental workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the solution-state structure of organic molecules.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to observe proton chemical shifts and coupling constants.

-

Acquire a ¹³C NMR spectrum, often using proton decoupling, to identify all unique carbon environments.

-

Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish H-H correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

-

An HMBC (Heteronuclear Multiple Bond Correlation) experiment can reveal long-range H-C correlations, aiding in the definitive assignment of quaternary carbons.

-

-

Data Processing and Analysis: Process the raw data (FID) using appropriate software (e.g., MestreNova, TopSpin).[16] This involves Fourier transformation, phase correction, baseline correction, and referencing. Analyze the chemical shifts, integration, and coupling patterns to assemble the molecular structure.

dot

References

- 1. fiveable.me [fiveable.me]

- 2. rigaku.com [rigaku.com]

- 3. leah4sci.com [leah4sci.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. www1.lasalle.edu [www1.lasalle.edu]

- 7. reelmind.ai [reelmind.ai]

- 8. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. morgantonscientific.ncssm.edu [morgantonscientific.ncssm.edu]

- 11. youtube.com [youtube.com]

- 12. CASPRE [caspre.ca]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

An In-depth Technical Guide to the Hazards and Safe Handling of 3-Bromo-4-chloroisopropylbenzene

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: A Scientist's Perspective on Chemical Safety

In the pursuit of novel therapeutics and chemical entities, the integrity of our research is intrinsically linked to the safety of our practices. The compound 3-Bromo-4-chloroisopropylbenzene (CAS No. 90350-25-7), a halogenated aromatic hydrocarbon, represents a class of molecules pivotal as intermediates in organic synthesis.[1] Its specific arrangement of bromo, chloro, and isopropyl substituents on a benzene ring dictates its reactivity and utility.[2] However, this same structural functionality necessitates a rigorous and informed approach to its handling. This guide moves beyond a simple recitation of safety data sheet (SDS) information. It aims to provide a deeper, mechanistic understanding of the potential hazards and to establish a framework for self-validating safety protocols, ensuring that both scientific advancement and personal safety are held to the highest standard.

Compound Identification and Physicochemical Profile

A foundational understanding of a compound's identity and physical properties is the first step in a comprehensive risk assessment.

| Property | Value | Source(s) |

| IUPAC Name | 2-bromo-1-chloro-4-propan-2-ylbenzene | [3] |

| Synonyms | This compound, 2-Bromo-1-chloro-4-isopropylbenzene | [3] |

| CAS Number | 90350-25-7 | [3] |

| Molecular Formula | C₉H₁₀BrCl | [2][3] |

| Molecular Weight | 233.53 g/mol | [2][3] |

| Physical State | Data not available; likely a liquid or low-melting solid. Must be confirmed via supplier documentation. | N/A |

| Solubility | Expected to be insoluble in water, a common trait for halogenated aromatic hydrocarbons. | [1] |

Note: The toxicological properties of this compound have not been fully investigated.[4][5] Therefore, the hazard assessment that follows is based on available GHS data for this compound and is supplemented by data from structurally analogous chemicals to provide a conservative and protective safety profile.

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a universal framework for communicating chemical hazards. For 2-Bromo-4-chloro-1-isopropylbenzene (a synonym), the available data indicates significant hazards requiring stringent control measures.[6]

| GHS Classification | Hazard Statement | Pictogram | Source |

| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage. |

| [6] |

| Hazardous to the Aquatic Environment | H410: Very toxic to aquatic life with long lasting effects. |

| [6] |

Inferred Hazards from Analogous Compounds: Given the limited specific data, it is prudent to consider hazards associated with similar substituted bromochlorobenzenes. These include:

-

Skin Corrosion/Irritation: Causes skin irritation (H315).[7][10][11]

-

Skin Sensitization: May cause an allergic skin reaction (H317).[7][12]

-

Respiratory Irritation: May cause respiratory irritation (H335).[7][12][13]

The presence of bromo and chloro groups on the aromatic ring makes this compound a halogenated organic substance. Such compounds require specific disposal pathways to prevent environmental contamination and the formation of hazardous byproducts during incineration.[14]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. This begins with robust engineering controls and is supplemented by meticulous use of appropriate PPE. The causality is clear: because this compound poses a significant risk of serious eye damage and potential skin and respiratory irritation, exposure must be minimized by all available means.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[14][15][16]

-

Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and located close to the workstation.[11][17]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a checklist but a direct response to the identified hazards.

| Body Part | Required PPE | Rationale and Best Practices |

| Eyes/Face | Chemical safety goggles and a full-face shield. | Due to the H318 classification ("Causes serious eye damage"), eye protection is paramount. Goggles must provide a complete seal, and a face shield is required over them for any operation with a splash risk.[15][18][19] All eyewear must meet ANSI Z87.1 or equivalent standards.[18] |

| Hands | Chemical-resistant gloves (double-gloving recommended). | Standard nitrile gloves provide incidental splash protection. For direct handling or extended tasks, double-gloving or using a heavier glove (e.g., neoprene) over a nitrile glove is required.[19] Gloves must be inspected before use and changed immediately upon contamination.[4][20] |

| Body | Chemical-resistant laboratory coat. | A long-sleeved, fully buttoned lab coat is mandatory to protect against skin contact.[19] For procedures with a high risk of splashing, a chemically resistant apron should be worn over the lab coat. |

| Respiratory | As needed, based on risk assessment. | If there is any risk of generating aerosols or dusts outside of a functioning fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[4][15] |

Detailed Protocols for Safe Handling and Emergency Response

The following protocols are designed to be self-validating systems. Each step is a control point intended to mitigate a specific risk.

Standard Laboratory Handling Protocol

-

Preparation: Before handling, confirm the location and functionality of the nearest fume hood, eyewash station, and safety shower. Don all required PPE as specified in the table above.

-

Aliquotting: Conduct all transfers within the fume hood. Use tools (spatulas, syringes) that minimize the generation of dust or aerosols. If the compound is a solid, handle it gently to avoid creating airborne particles.

-

Reaction Setup: When adding the compound to a reaction vessel, do so slowly to prevent splashing.[19] Ensure the vessel is adequately secured.

-

Post-Handling: After use, tightly seal the source container.[13][15] Decontaminate the work surface within the fume hood.

-

Doffing PPE: Carefully remove PPE, avoiding contact with potentially contaminated surfaces. Remove gloves last, using the proper technique to avoid skin contact.[20]

-

Hygiene: Immediately wash hands and forearms thoroughly with soap and water after any handling procedure is complete.[7][11][13]

Emergency Procedures Workflow

Below is a visual workflow for responding to common laboratory emergencies involving this compound.

Caption: Emergency Response Workflow for Spills and Personnel Exposure.

First Aid Measures (Expanded)

-

Eye Contact: This is the most critical exposure route. Immediately and continuously flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open to ensure complete irrigation.[13][15] Remove contact lenses if present and easy to do.[7] Seek immediate evaluation by an ophthalmologist.[7]

-

Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with water for at least 15 minutes.[13][15] Wash with soap and water. Seek medical attention if irritation develops or persists.[13]

-

Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[4][13] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[16]

-

Ingestion: Do NOT induce vomiting.[15] Rinse the mouth thoroughly with water.[7][13] Never give anything by mouth to an unconscious person.[4] Call a poison control center or physician immediately.[13][15]

Storage and Disposal

Proper storage and disposal are essential for long-term safety and environmental protection.

Storage

-

Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[13][16]

-

Container: Keep the container tightly closed and properly labeled.[7][15]

-

Security: The storage location should be secure and accessible only to authorized personnel. Consider storing in a locked cabinet.[7][12][15]

-

Incompatibilities: Segregate from strong oxidizing agents, acids, and acid chlorides.[4][13][15]

Disposal

As a halogenated organic compound that is very toxic to aquatic life, disposal must be handled with extreme care.[6][14]

-

Waste Segregation: All waste contaminated with this compound (e.g., gloves, absorbent materials, empty containers) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container for halogenated organic waste.[14]

-

Environmental Release: Do not allow the product or its waste to enter drains, soil, or surface waters.[7][16][21]

-

Procedure: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][13][14] Follow all applicable local, state, and federal regulations.[22]

References

- 1. Buy 3-Bromo-4-chloroethylbenzene | 289039-24-3 [smolecule.com]

- 2. Buy this compound | 90350-25-7 [smolecule.com]

- 3. 2-Bromo-1-chloro-4-isopropylbenzene | C9H10BrCl | CID 50997864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. capotchem.com [capotchem.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 1369828-32-9|2-Bromo-4-chloro-1-isopropylbenzene|BLD Pharm [bldpharm.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 3-Bromo-4-chlorobenzaldehyde | C7H4BrClO | CID 14049809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Bromo-4-chlorothiophene | C4H2BrClS | CID 12356512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. fishersci.com [fishersci.com]

- 14. benchchem.com [benchchem.com]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. fishersci.com [fishersci.com]

- 18. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

- 19. benchchem.com [benchchem.com]

- 20. cdhfinechemical.com [cdhfinechemical.com]

- 21. datasheets.scbt.com [datasheets.scbt.com]

- 22. 3-Bromo-4-chloronitrobenzene | CAS#:16588-26-4 | Chemsrc [chemsrc.com]

The Strategic Utility of 3-Bromo-4-chloroisopropylbenzene in Modern Synthetic Chemistry: A Technical Guide for Drug Development Professionals

Foreword: The Unseen Workhorse of Complex Molecule Synthesis

In the landscape of pharmaceutical and agrochemical research, the final, elegant structure of an active pharmaceutical ingredient (API) often belies the intricate and challenging synthetic journey undertaken. This journey is punctuated by the use of critical, often unassuming, chemical intermediates. These molecules are the unsung heroes, the strategic linchpins upon which the success of a multi-step synthesis hinges. 3-Bromo-4-chloroisopropylbenzene is one such pivotal intermediate. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of its synthesis, reactivity, and strategic application, empowering its effective use in the construction of complex molecular architectures.

Molecular Profile and Physicochemical Properties of this compound

This compound, systematically named 2-bromo-1-chloro-4-propan-2-ylbenzene, is a tri-substituted aromatic compound.[1][2] Its structure is characterized by a benzene ring bearing a bromine atom, a chlorine atom, and an isopropyl group. This unique combination of substituents imparts a specific set of physicochemical properties and a nuanced reactivity profile that is highly valuable in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 90350-25-7 | PubChem |

| Molecular Formula | C₉H₁₀BrCl | PubChem |

| Molecular Weight | 233.53 g/mol | PubChem |

| IUPAC Name | 2-bromo-1-chloro-4-propan-2-ylbenzene | PubChem |

| Computed XLogP3 | 4.4 | PubChem |

| Appearance | Expected to be a liquid or low-melting solid | Inferred |

The presence of both bromine and chlorine atoms provides two potential handles for sequential and selective functionalization, a cornerstone of modern synthetic strategy. The isopropyl group, being an electron-donating and sterically bulky substituent, influences the regioselectivity of the synthesis of this intermediate and the reactivity of the aromatic ring.

Synthesis of this compound: A Mechanistic and Practical Approach

The synthesis of this compound is typically achieved through electrophilic aromatic substitution on a suitable precursor. A logical and industrially relevant approach involves the bromination of 1-chloro-4-isopropylbenzene.[2][3]

The Underlying Chemistry: Regioselectivity in Electrophilic Aromatic Substitution

The directing effects of the substituents on the aromatic ring are paramount in determining the outcome of the bromination reaction. The isopropyl group is an ortho-, para-directing activator, while the chlorine atom is an ortho-, para-directing deactivator. The interplay between these two groups governs the position of the incoming electrophile (Br⁺).

References

Methodological & Application

Synthesis of 3-Bromo-4-chloroisopropylbenzene from 4-chloroisopropylbenzene: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3-Bromo-4-chloroisopropylbenzene, a valuable halogenated aromatic intermediate in organic synthesis. The synthesis is achieved through the electrophilic aromatic bromination of commercially available 4-chloroisopropylbenzene. This application note details the underlying chemical principles, a step-by-step experimental protocol, safety precautions, and methods for purification and characterization. The regioselectivity of the bromination is discussed in the context of the directing effects of the chloro and isopropyl substituents on the aromatic ring.

Introduction

Halogenated aromatic compounds are fundamental building blocks in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and materials. The precise installation of halogen atoms on an aromatic scaffold is crucial for modulating the electronic and steric properties of a molecule, thereby influencing its biological activity and physical characteristics. This compound is a trisubstituted benzene derivative with a unique substitution pattern that makes it a valuable intermediate for further functionalization through cross-coupling reactions or other transformations.

This guide provides a detailed protocol for the synthesis of this compound via the direct bromination of 4-chloroisopropylbenzene. The presented methodology is based on well-established principles of electrophilic aromatic substitution.

Reaction Mechanism and Regioselectivity

The synthesis of this compound proceeds via an electrophilic aromatic substitution (EAS) reaction.[1] In this reaction, an electrophile (in this case, a bromonium ion or a polarized bromine molecule) attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. The reaction is typically catalyzed by a Lewis acid, such as iron(III) bromide (FeBr₃), which polarizes the bromine molecule (Br₂), making it a more potent electrophile.[2][3]

The key to the successful synthesis of the desired isomer lies in understanding the directing effects of the substituents already present on the benzene ring: the chloro group and the isopropyl group.

-

Isopropyl Group (-CH(CH₃)₂): An alkyl group, such as isopropyl, is a weak activating group and an ortho, para-director. It donates electron density to the ring through an inductive effect and hyperconjugation, thereby stabilizing the carbocation intermediate (arenium ion) formed during the substitution at the ortho and para positions.

-

Chloro Group (-Cl): A halogen, such as chlorine, is a deactivating group due to its strong electron-withdrawing inductive effect. However, it is also an ortho, para-director because its lone pairs of electrons can be donated to the ring through resonance, which helps to stabilize the arenium ion intermediate when substitution occurs at the ortho and para positions.[4][5]

In the case of 4-chloroisopropylbenzene, the para position relative to the isopropyl group is already occupied by the chlorine atom. The isopropyl group, being an activating group, will have a more pronounced effect on the regioselectivity of the incoming electrophile compared to the deactivating chloro group. Therefore, the substitution is directed to the positions ortho to the isopropyl group, which are C3 and C5. Of these, the C3 position is also ortho to the chlorine atom. The C5 position is meta to the chlorine. Given that both groups direct to the C3 position (ortho to both), this is the most likely site for bromination.

The reaction proceeds through the formation of a resonance-stabilized arenium ion intermediate, followed by the loss of a proton to restore aromaticity.

Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound.

Reagents and Materials

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Quantity | Notes |

| 4-Chloroisopropylbenzene | C₉H₁₁Cl | 154.64 | 2621-46-7 | 15.46 g (0.1 mol) | Starting material |

| Bromine | Br₂ | 159.81 | 7726-95-6 | 17.58 g (0.11 mol) | Corrosive and toxic, handle with care in a fume hood |

| Iron(III) bromide (anhydrous) | FeBr₃ | 295.56 | 10031-26-2 | 1.48 g (5 mmol) | Catalyst, moisture sensitive |

| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 75-09-2 | 100 mL | Solvent |

| 10% Sodium thiosulfate solution | Na₂S₂O₃ | 158.11 | 7772-98-7 | 50 mL | For quenching |

| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | 144-55-8 | 50 mL | For neutralization |

| Brine (saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 | 50 mL | For washing |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | 7487-88-9 | 5 g | Drying agent |

Equipment

-

250 mL three-necked round-bottom flask

-

Reflux condenser with a drying tube (filled with calcium chloride)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Reaction Procedure

Caption: Experimental workflow for the synthesis of this compound.

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, add 4-chloroisopropylbenzene (15.46 g, 0.1 mol) and 50 mL of anhydrous dichloromethane (DCM).

-

In a fume hood, carefully add anhydrous iron(III) bromide (1.48 g, 5 mmol) to the flask. The mixture may darken.

-

Equip the flask with a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel.

-

Bromination: Cool the reaction mixture to 0-5 °C using an ice bath.

-

In a separate beaker, dissolve bromine (17.58 g, 0.11 mol) in 50 mL of anhydrous DCM. Transfer this solution to the dropping funnel.

-

Add the bromine solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature between 0-5 °C. The addition will be accompanied by the evolution of hydrogen bromide gas, which should be vented through the drying tube into a trap (e.g., a beaker with a sodium hydroxide solution).

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water.

-

Quench the excess bromine by slowly adding 10% aqueous sodium thiosulfate solution until the reddish-brown color of bromine disappears.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid. The estimated boiling point is around 240-250 °C at atmospheric pressure, so vacuum distillation is recommended to prevent decomposition.

Characterization

The identity and purity of the synthesized this compound (CAS: 90350-25-7, Molecular Formula: C₉H₁₀BrCl, Molecular Weight: 233.53 g/mol ) should be confirmed by spectroscopic methods.[2]

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the isopropyl group protons. The aromatic region should display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum should show the expected number of signals for the nine carbon atoms in the molecule.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the product, along with a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl group, as well as C-Br and C-Cl stretching vibrations.

Safety and Handling

-

4-Chloroisopropylbenzene: Combustible liquid. Causes skin and eye irritation. May be harmful if swallowed or inhaled.

-

Bromine: Highly corrosive and toxic. Causes severe burns upon contact with skin and eyes. Inhalation of vapors can be fatal. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Iron(III) Bromide: Corrosive and moisture-sensitive. Handle in a dry environment.

-

Dichloromethane: Volatile and a suspected carcinogen. Use in a well-ventilated area.

-

Hydrogen Bromide (by-product): Corrosive and toxic gas. Ensure the reaction is conducted in a fume hood and the evolved gas is properly trapped.

Always consult the Safety Data Sheets (SDS) for all chemicals before use and wear appropriate PPE.

Troubleshooting

-

Low Yield:

-

Ensure all reagents and solvents are anhydrous, as moisture can deactivate the Lewis acid catalyst.

-

Monitor the reaction temperature carefully during the bromine addition; temperatures that are too high can lead to side reactions.

-

Ensure the reaction has gone to completion before work-up.

-

-

Formation of Multiple Products:

-

Over-bromination can occur. Use the stoichiometry of bromine as indicated.

-

The formation of other isomers is possible. Purification by fractional distillation is crucial to isolate the desired product.

-

Conclusion

The synthesis of this compound from 4-chloroisopropylbenzene is a straightforward electrophilic aromatic substitution reaction. Careful control of reaction conditions and adherence to safety protocols are essential for a successful and safe synthesis. The regiochemical outcome is predictable based on the directing effects of the substituents on the aromatic ring. This versatile intermediate can be used in a variety of subsequent synthetic transformations, making it a valuable compound for researchers in organic and medicinal chemistry.

References

Application Note: Strategic Synthesis of 3-Bromo-4-chloroisopropylbenzene via Electrophilic Aromatic Substitution

Abstract

This document provides a comprehensive technical guide for the synthesis of 3-Bromo-4-chloroisopropylbenzene, a key intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is achieved through the electrophilic aromatic substitution (EAS) of 4-chloroisopropylbenzene. This application note elucidates the underlying chemical principles, provides a detailed experimental protocol, and outlines essential safety and analytical procedures. The strategic considerations for achieving high regioselectivity are discussed, taking into account the directing effects of the substituents on the aromatic ring.

Introduction: The Significance of this compound

This compound is a valuable substituted aromatic compound. Its trifunctional nature, possessing bromo, chloro, and isopropyl groups, makes it a versatile building block in organic synthesis. These functional groups offer multiple reaction sites for further chemical transformations, such as cross-coupling reactions, enabling the construction of more complex molecules. Aryl bromides, in particular, are widely utilized as substrates for various cross-coupling reactions to form diverse carbon-carbon and carbon-heteroatom bonds.

The synthesis of such halogenated compounds is pivotal for industries where the precise arrangement of substituents on an aromatic ring dictates biological activity and material properties.[1][2] This guide focuses on a reliable and regioselective laboratory-scale synthesis of this compound.

Mechanistic Rationale: Directing Effects in Electrophilic Aromatic Substitution

The core of this synthesis lies in understanding the directing effects of the substituents already present on the benzene ring of the starting material, 4-chloroisopropylbenzene. In electrophilic aromatic substitution, the incoming electrophile (in this case, a bromonium ion or its equivalent) will preferentially add to certain positions on the ring, governed by the electronic properties of the existing groups.[3]

-

Isopropyl Group (-CH(CH₃)₂): An alkyl group like isopropyl is an electron-donating group (EDG) through an inductive effect and hyperconjugation.[4] EDGs activate the aromatic ring towards electrophilic attack and are ortho, para-directors.[3][4] This means they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves.

-

Chloro Group (-Cl): Halogens like chlorine are a unique case. They are deactivating groups due to their strong electron-withdrawing inductive effect (-I), which makes the ring less reactive than benzene itself.[3][5] However, they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance (+M effect), which helps to stabilize the carbocation intermediate (the sigma complex) formed during the attack at the ortho and para positions.[4][5][6]

Synergistic and Competitive Directing Effects:

In 4-chloroisopropylbenzene, the isopropyl group is at position 1 and the chloro group is at position 4. The isopropyl group, being an activating group, strongly directs incoming electrophiles to its ortho positions (2 and 6) and its para position (4). The chloro group, a deactivating but ortho, para-director, directs to its ortho positions (3 and 5) and its para position (which is occupied by the isopropyl group).

The positions ortho to the isopropyl group (2 and 6) are also meta to the chloro group. The positions ortho to the chloro group (3 and 5) are also meta to the isopropyl group. Since the isopropyl group is an activating group and the chloro group is a deactivating group, the activating group's directing effect will dominate. Therefore, the bromination is expected to occur primarily at the positions ortho to the strongly activating isopropyl group. However, steric hindrance from the bulky isopropyl group may influence the regioselectivity between the two available ortho positions.

Considering the combined directing effects, the bromination of 4-chloroisopropylbenzene is predicted to yield primarily this compound. The incoming bromine will be directed to the position ortho to the activating isopropyl group and meta to the deactivating chloro group.

Experimental Protocol

This protocol details the synthesis of this compound from 4-chloroisopropylbenzene via electrophilic bromination using bromine and a Lewis acid catalyst, such as aluminum bromide (AlBr₃) or iron(III) bromide (FeBr₃).[7]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| 4-Chloroisopropylbenzene | C₉H₁₁Cl | 154.64 | 10.0 g (64.7 mmol) | ≥98% |

| Bromine | Br₂ | 159.81 | 3.3 mL (10.3 g, 64.7 mmol) | ≥99.5% |

| Aluminum Bromide (anhydrous) | AlBr₃ | 266.69 | 0.5 g (1.87 mmol) | ≥98% |

| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | 50 mL | ≥99.8% |

| Sodium Bicarbonate (sat. aq. soln.) | NaHCO₃ | 84.01 | 50 mL | - |

| Sodium Thiosulfate (10% aq. soln.) | Na₂S₂O₃ | 158.11 | 30 mL | - |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | 10 g | - |

| Hydrochloric Acid (1 M aq. soln.) | HCl | 36.46 | 30 mL | - |

| Deionized Water | H₂O | 18.02 | 100 mL | - |

Reaction Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (containing a solution of sodium thiosulfate to neutralize HBr gas), dissolve 10.0 g (64.7 mmol) of 4-chloroisopropylbenzene in 50 mL of anhydrous dichloromethane.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

-

Catalyst Addition: Carefully add 0.5 g (1.87 mmol) of anhydrous aluminum bromide to the stirred solution. The catalyst should be added in portions to control the initial exotherm.

-

Bromine Addition: Place 3.3 mL (10.3 g, 64.7 mmol) of bromine in the dropping funnel and add it dropwise to the reaction mixture over a period of 30 minutes. Maintain the temperature between 0-5 °C during the addition. The reaction mixture will turn reddish-brown.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Quenching: Carefully pour the reaction mixture into a beaker containing 50 g of crushed ice and 30 mL of 10% aqueous sodium thiosulfate solution to quench the reaction and destroy any unreacted bromine.[8] Stir until the reddish-brown color disappears.

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 30 mL of 1 M hydrochloric acid, 50 mL of saturated aqueous sodium bicarbonate solution, and 50 mL of brine (saturated NaCl solution).

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel using a non-polar eluent such as hexane.[9]

Safety Precautions

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory at all times. All operations should be performed in a well-ventilated chemical fume hood.

Reagent-Specific Hazards:

-

Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizing agent. Causes severe burns upon contact with skin and eyes. Inhalation can be fatal. Handle with extreme care in a fume hood.[10][11][12] Have a solution of sodium thiosulfate readily available to neutralize spills.

-

Aluminum Bromide (AlBr₃): Corrosive and reacts violently with water.[13] Causes severe skin and eye burns.[13][14] Handle in a dry environment and avoid contact with moisture.

-

Dichloromethane (CH₂Cl₂): A volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

Hydrogen Bromide (HBr): A corrosive gas is generated as a byproduct of the reaction. The gas trap is essential to prevent its release into the atmosphere.

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[11][13]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[10]

-

Spills: Neutralize bromine spills with a sodium thiosulfate solution.[11] Absorb solvent spills with an inert absorbent material.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Expected Physical Properties

| Property | Value |

| Molecular Formula | C₉H₁₀BrCl |

| Molecular Weight | 233.53 g/mol [15] |

| Appearance | Colorless to pale yellow liquid |

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a powerful tool for confirming the structure. The aromatic region should show signals consistent with a 1,2,4-trisubstituted benzene ring. The isopropyl group will exhibit a characteristic doublet and septet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show the expected number of signals for the unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the product. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) and chlorine (approximately 3:1 ratio of ³⁵Cl and ³⁷Cl) will be evident in the molecular ion cluster, providing definitive evidence of the presence of these halogens.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By carefully considering the principles of electrophilic aromatic substitution and adhering to the outlined experimental and safety procedures, researchers can reliably produce this important chemical intermediate. The successful synthesis and characterization of this compound will facilitate further research and development in the fields of medicinal chemistry and materials science.

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. researchgate.net [researchgate.net]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. gauthmath.com [gauthmath.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. westfield.ma.edu [westfield.ma.edu]

- 9. US5382725A - Process for the purification of 1,3-dihalobenzene from an isomeric mixture of dihalobenzenes - Google Patents [patents.google.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. archeanchemicals.com [archeanchemicals.com]

- 12. tatachemicals.com [tatachemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. prochemonline.com [prochemonline.com]

- 15. 2-Bromo-1-chloro-4-isopropylbenzene | C9H10BrCl | CID 50997864 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Utilization of 3-Bromo-4-chloroisopropylbenzene in Agrochemical Synthesis

Abstract: This document provides a detailed technical guide for researchers, chemists, and professionals in the agrochemical industry on the synthetic utility of 3-Bromo-4-chloroisopropylbenzene. It outlines its application as a key precursor in the synthesis of advanced agrochemical compounds, with a focus on palladium-catalyzed cross-coupling reactions. This guide offers in-depth theoretical explanations, step-by-step experimental protocols, and critical safety information to ensure reproducible and safe laboratory practices.

Introduction: The Strategic Importance of this compound

This compound, with the IUPAC name 2-bromo-1-chloro-4-propan-2-ylbenzene, is a halogenated aromatic compound that serves as a versatile building block in modern organic synthesis.[1][2] Its structure, featuring a benzene ring substituted with an isopropyl group, a bromine atom, and a chlorine atom, provides multiple reactive sites for constructing complex molecular architectures. The isopropylbenzene (cumene) moiety is a common feature in various biologically active molecules.[3][4]

The true synthetic power of this precursor lies in the differential reactivity of its two halogen substituents in metal-catalyzed cross-coupling reactions.[5][6] The carbon-bromine bond is generally more reactive than the carbon-chlorine bond towards oxidative addition to a low-valent metal catalyst, such as palladium(0). This reactivity difference allows for selective functionalization at the bromine position, while leaving the chlorine atom intact for subsequent transformations. This characteristic is invaluable for the modular and efficient synthesis of highly substituted aromatic compounds, which are prevalent in the structures of modern fungicides, herbicides, and insecticides.[7]

This guide will focus on two of the most powerful and widely adopted cross-coupling methodologies in which this compound serves as an exemplary substrate: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation.[8][9][10][11]

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of complex organic molecules, including a vast number of pharmaceuticals and agrochemicals.[5][6] For a substrate like this compound, palladium-catalyzed reactions are particularly effective. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[6][9]

The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[9][10][12] The reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.

Causality Behind Experimental Choices:

-

Catalyst System: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃. The choice of phosphine ligand is critical; bulky, electron-rich ligands like SPhos or XPhos can accelerate the reaction, especially for less reactive aryl chlorides, though for the more reactive aryl bromide in our precursor, ligands like PPh₃ can also be effective.[13][14]

-

Base: A base is essential to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[10] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).

-

Solvent: The reaction is often performed in a mixture of an organic solvent (like dioxane, toluene, or DMF) and water to dissolve both the organic and inorganic reagents.[9]

Caption: Workflow for Suzuki-Miyaura Coupling.

The Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine.[8][11] This reaction has largely replaced harsher classical methods and is instrumental in synthesizing anilines and their derivatives, which are vital components of many agrochemicals.

Causality Behind Experimental Choices:

-

Catalyst System: Similar to the Suzuki coupling, a palladium catalyst is employed, often with specialized, sterically hindered phosphine ligands (e.g., BINAP, XPhos, Josiphos ligands) that promote the reductive elimination step and prevent catalyst decomposition.[8][13]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile. Sodium tert-butoxide (NaOt-Bu) is a common choice. Weaker bases like K₃PO₄ or Cs₂CO₃ can also be effective, particularly with more advanced catalyst systems.[13][15]

-

Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typically used to prevent quenching of the strong base and interference with the catalytic cycle.

Caption: Workflow for Buchwald-Hartwig Amination.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained professional chemists in a well-equipped laboratory. Adherence to all institutional and governmental safety regulations is mandatory.

Protocol 1: Synthesis of 2-Chloro-5-isopropyl-4'-methylbiphenyl via Suzuki-Miyaura Coupling

Objective: To synthesize a biphenyl derivative, a common scaffold in agrochemicals, by selectively coupling this compound with 4-methylphenylboronic acid.

Materials and Reagents:

| Reagent/Material | CAS Number | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |

| This compound | 90350-25-7 | 233.53 | 2.34 g | 10.0 | 1.0 |

| 4-Methylphenylboronic acid | 5720-05-8 | 135.96 | 1.63 g | 12.0 | 1.2 |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 231 mg | 0.2 | 0.02 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.76 g | 20.0 | 2.0 |

| 1,4-Dioxane | 123-91-1 | 88.11 | 40 mL | - | - |

| Deionized Water | 7732-18-5 | 18.02 | 10 mL | - | - |

| Ethyl Acetate (for extraction) | 141-78-6 | 88.11 | ~150 mL | - | - |

| Brine (for washing) | 7647-14-5 | 58.44 | ~50 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~5 g | - | - |

Equipment:

-

100 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hot plate

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Setup: Assemble the three-neck flask with a reflux condenser and an inert gas inlet. Ensure the system is flame-dried or oven-dried to remove moisture.

-

Reagent Addition: To the flask, add this compound (2.34 g, 10.0 mmol), 4-methylphenylboronic acid (1.63 g, 12.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.2 mmol).

-

Solvent Addition: Add 1,4-dioxane (40 mL) and deionized water (10 mL). The solvent mixture should be degassed prior to use by bubbling with an inert gas for 20-30 minutes.

-

Reaction: Stir the mixture and begin heating to 90 °C under a positive pressure of inert gas. Maintain this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-16 hours.

-